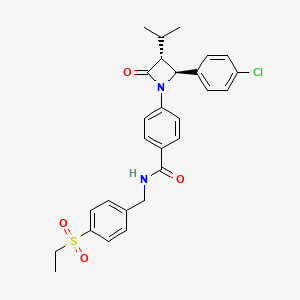
ROR|At modulator 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RORγt modulator 2: is a compound that acts as a modulator of the retinoic acid receptor-related orphan receptor gamma-t (RORγt). This receptor is a nuclear receptor that plays a crucial role in the differentiation of T helper 17 (Th17) cells and the production of the pro-inflammatory cytokine interleukin 17 (IL-17). RORγt modulators are of significant interest in the field of medicinal chemistry due to their potential therapeutic applications in treating autoimmune diseases and cancer .
Preparation Methods
The synthesis of RORγt modulator 2 involves several steps, including the preparation of intermediate compounds and the final coupling reactions. The synthetic routes typically involve the use of various reagents and catalysts under controlled conditions. For example, one method involves the use of a fluorescence resonance energy transfer (FRET) assay to identify and optimize the activity of the compound . Industrial production methods may involve scaling up these synthetic routes and optimizing reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
RORγt modulator 2 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the compound can be oxidized to form various oxidized derivatives, or it can undergo substitution reactions to introduce different functional groups .
Scientific Research Applications
RORγt modulator 2 has a wide range of scientific research applications. In chemistry, it is used to study the molecular mechanisms of RORγt and its role in various biological processes. In biology, it is used to investigate the differentiation of Th17 cells and the production of IL-17. In medicine, RORγt modulator 2 is being explored as a potential therapeutic agent for treating autoimmune diseases such as rheumatoid arthritis, multiple sclerosis, and psoriasis, as well as certain types of cancer .
Mechanism of Action
The mechanism of action of RORγt modulator 2 involves binding to the ligand-binding domain of RORγt, which leads to conformational changes in the receptor. These changes can either activate or inhibit the transcriptional activity of RORγt, depending on whether the compound acts as an agonist or an inverse agonist. The molecular targets and pathways involved include the recruitment of coactivators or corepressors to the receptor, which in turn regulates the expression of target genes involved in inflammation and immune responses .
Comparison with Similar Compounds
RORγt modulator 2 can be compared with other similar compounds, such as 20α-hydroxycholesterol, 22®-hydroxycholesterol, and 25-hydroxycholesterol. These compounds also act as modulators of RORγt and have similar affinities for the receptor. RORγt modulator 2 is unique in its specific binding properties and its ability to modulate the activity of RORγt in a distinct manner. This uniqueness makes it a valuable tool for studying the role of RORγt in various biological processes and for developing new therapeutic agents .
Properties
Molecular Formula |
C28H29ClN2O4S |
|---|---|
Molecular Weight |
525.1 g/mol |
IUPAC Name |
4-[(2S,3R)-2-(4-chlorophenyl)-4-oxo-3-propan-2-ylazetidin-1-yl]-N-[(4-ethylsulfonylphenyl)methyl]benzamide |
InChI |
InChI=1S/C28H29ClN2O4S/c1-4-36(34,35)24-15-5-19(6-16-24)17-30-27(32)21-9-13-23(14-10-21)31-26(25(18(2)3)28(31)33)20-7-11-22(29)12-8-20/h5-16,18,25-26H,4,17H2,1-3H3,(H,30,32)/t25-,26-/m1/s1 |
InChI Key |
JBWXMBGMTUWQTA-CLJLJLNGSA-N |
Isomeric SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)N3[C@@H]([C@H](C3=O)C(C)C)C4=CC=C(C=C4)Cl |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)N3C(C(C3=O)C(C)C)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3R)-7-hydroxy-3-[(4-hydroxyphenyl)methyl]-2,3-dihydrochromen-4-one](/img/structure/B12408873.png)
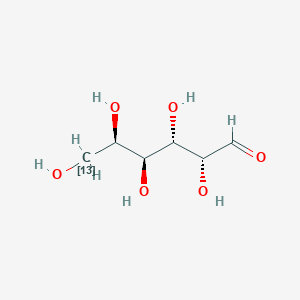
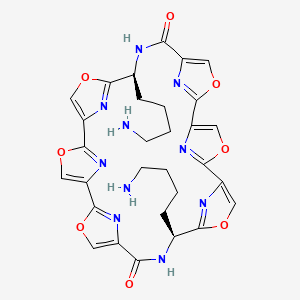



![5-chloro-2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid](/img/structure/B12408901.png)
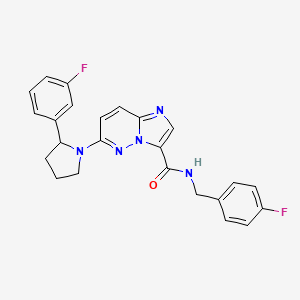

![sodium;[(3R,5R,9S,10S,12S,13R,17R)-17-[(2R)-5-(carboxymethylamino)-5-oxopentan-2-yl]-2,2,4,4-tetradeuterio-12-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12408909.png)
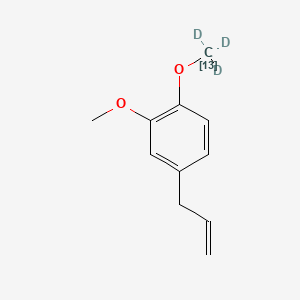

![N-[[3,5-bis(anilinomethyl)-2,4,6-trimethylphenyl]methyl]aniline](/img/structure/B12408932.png)
